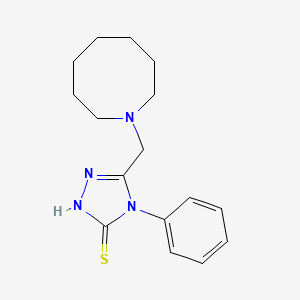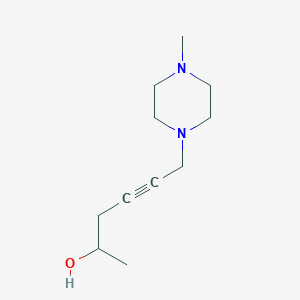
6-(4-methyl-1-piperazinyl)-4-hexyn-2-ol
Vue d'ensemble
Description
6-(4-methyl-1-piperazinyl)-4-hexyn-2-ol, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
6-(4-methyl-1-piperazinyl)-4-hexyn-2-ol selectively targets the mGluR5 receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain. Activation of mGluR5 has been implicated in various neurological and psychiatric disorders, and 6-(4-methyl-1-piperazinyl)-4-hexyn-2-ol acts as a negative allosteric modulator of this receptor. By blocking the activity of mGluR5, 6-(4-methyl-1-piperazinyl)-4-hexyn-2-ol can modulate glutamatergic neurotransmission, which in turn affects various downstream signaling pathways.
Biochemical and Physiological Effects:
6-(4-methyl-1-piperazinyl)-4-hexyn-2-ol has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior and increase social interaction in mice, as well as improve cognitive function in rats. In addition, 6-(4-methyl-1-piperazinyl)-4-hexyn-2-ol has been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine or alcohol.
Avantages Et Limitations Des Expériences En Laboratoire
6-(4-methyl-1-piperazinyl)-4-hexyn-2-ol has several advantages for use in lab experiments. It is a selective antagonist of mGluR5, which allows for more precise modulation of glutamatergic neurotransmission. It also has a relatively long half-life, which allows for sustained effects in animal models. However, there are also limitations to using 6-(4-methyl-1-piperazinyl)-4-hexyn-2-ol in lab experiments. It has poor solubility in water, which can make dosing and administration challenging. In addition, it has been shown to have off-target effects at high concentrations, which can complicate interpretation of results.
Orientations Futures
There are several future directions for research on 6-(4-methyl-1-piperazinyl)-4-hexyn-2-ol. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. Clinical trials have been conducted for its use in fragile X syndrome, autism spectrum disorder, and Parkinson's disease, with promising results. Another area of interest is its potential as a tool for studying the role of mGluR5 in various physiological and pathological processes. Finally, there is ongoing research into developing more potent and selective mGluR5 antagonists, which could have even greater therapeutic potential.
Applications De Recherche Scientifique
6-(4-methyl-1-piperazinyl)-4-hexyn-2-ol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as reducing drug-seeking behavior in addiction models. In addition, 6-(4-methyl-1-piperazinyl)-4-hexyn-2-ol has been shown to improve cognitive function in animal models of schizophrenia.
Propriétés
IUPAC Name |
6-(4-methylpiperazin-1-yl)hex-4-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-11(14)5-3-4-6-13-9-7-12(2)8-10-13/h11,14H,5-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUOBWBUWMTIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#CCN1CCN(CC1)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylpiperazin-1-yl)hex-4-yn-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-ethoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate](/img/structure/B3868241.png)
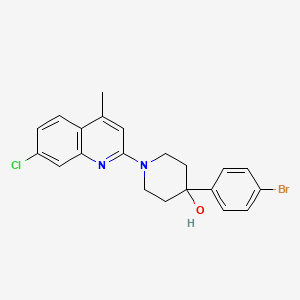

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3868264.png)
![ethyl 5-(4-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3868279.png)
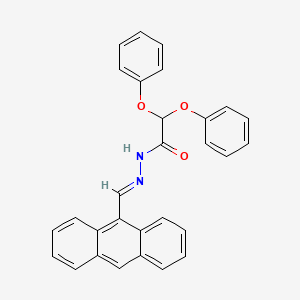

![2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B3868317.png)
![1-(diethylamino)-3-{2-methoxy-4-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-2-propanol](/img/structure/B3868322.png)
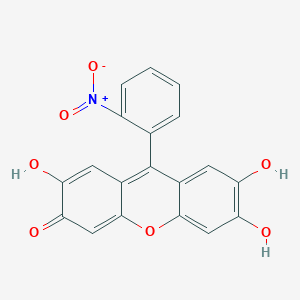
![ethyl 1-hydroxy-8-methyl-3,11-dioxa-9-azatricyclo[4.3.1.1~2,5~]undec-7-ene-7-carboxylate](/img/structure/B3868335.png)
